1-(2-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound characterized by a complex structure that includes a pyrazole ring substituted with a bromophenyl group and a pyrrole moiety. This compound is notable for its potential applications in medicinal chemistry, particularly in drug design and development due to its unique structural features.
This compound falls under the classification of heterocyclic compounds, specifically within the pyrazole class. Pyrazoles are five-membered rings containing two nitrogen atoms, and they are known for their diverse biological activities. The presence of functional groups such as carboxylic acid and bromine enhances the reactivity and potential applications of this compound.
The synthesis of 1-(2-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid can be achieved through several methods, typically involving multi-step reactions. A common synthetic route includes:
Specific conditions for these reactions may vary, but they typically require controlled temperatures and the use of catalysts to optimize yield and selectivity. For instance, using solvents like ethanol or dimethylformamide can facilitate certain cyclization reactions.
The molecular structure of 1-(2-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid features a pyrazole core with two significant substituents:
The compound is capable of undergoing various chemical transformations:
Common reagents used in these reactions include:
The mechanism of action for 1-(2-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid is primarily based on its ability to interact with biological targets such as enzymes and receptors.
Upon binding to these targets, the compound may modulate their activity, influencing various biochemical pathways. For instance, it could act as an inhibitor or activator depending on the specific enzyme or receptor involved.
Research indicates that compounds with similar structures exhibit anti-inflammatory and anticancer properties, suggesting that this compound may also possess similar pharmacological activities .
1-(2-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid has several potential applications in scientific research:
The construction of the trisubstituted pyrazole core in 1-(2-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid relies critically on regiocontrolled cyclocondensation methodologies. Two predominant approaches dominate:
1,3-Dicarbonyl Cyclocondensation: This classical Knorr-type reaction employs hydrazines and 1,3-dicarbonyl precursors. Achieving regioselectivity for the 1,3,4,5-tetrasubstituted pattern requires careful selection of substituents and reaction conditions. For example, cyclocondensation of ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate derivatives with (2-bromophenyl)hydrazine under acidic conditions (e.g., acetic acid, HCl) yields predominantly the ethyl 1-(2-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate isomer, a key intermediate where the trifluoromethyl group occupies the 5-position and the ester occupies the 4-position [8]. The electron-withdrawing nature of the trifluoromethyl group significantly influences the regiochemical outcome. Subsequent hydrolysis and decarboxylation (if needed), followed by modification at C5, could theoretically access the target, though direct incorporation of the pyrrole moiety during initial cyclization is less common.
α,β-Unsaturated Ketone Cyclocondensation: A more versatile route involves the reaction of hydrazines with α,β-unsaturated carbonyl systems, typically forming pyrazolines first, followed by oxidation to the aromatic pyrazole. Regioselectivity is paramount when using unsymmetrical enones. Catalytic systems can enhance selectivity and yield. For instance, chalcone derivatives bearing the 2-bromophenyl group attached to nitrogen via the hydrazine component can undergo cyclocondensation with enolates or enones designed to place the future carboxylic acid precursor (often an ester) at the pyrazole C4 position [8]. Microwave irradiation has been employed to accelerate similar condensations, improving yields and reducing reaction times [8].
Table 1: Regioselective Pyrazole Core Formation Strategies Relevant to Target Compound Synthesis
Precursor Type | Hydrazine Component | Key Reaction Conditions | Regiochemical Outcome | Intermediate Relevance |
---|---|---|---|---|
1,3-Dicarbonyl (e.g., β-keto ester) | (2-Bromophenyl)hydrazine | Acid catalysis (AcOH, HCl), reflux | Ester at C4, Electron-withdrawing group (e.g., CF₃) at C5 | High yield, requires C5 modification for pyrrole |
α,β-Unsaturated Ketone (e.g., Enone) | (2-Bromophenyl)hydrazine | Catalyst (e.g., Cu(OTf)₂, [bmim]PF₆), heat or microwave | Ester/carboxylic acid precursor at C4, Aryl/alkyl at C5 | Direct C4-acid precursor formation, flexible C5 substitution |
Acetylenic Ketone | (2-Bromophenyl)hydrazine | Solvent (EtOH, DMF), sometimes catalyst, heat | Mixture of regioisomers common, sensitive to substituents | Less preferred due to potential regiocontrol challenges |
The choice between these routes depends on the availability of precursors and the efficiency of regiocontrol, with the α,β-unsaturated ketone pathway often offering more direct access to intermediates with the carboxylic acid function already at C4 [8].
The 2-bromophenyl group on the pyrazole nitrogen (N1) can be installed either early, using (2-bromophenyl)hydrazine in the initial cyclocondensation (Section 1.1), or late, via functionalization of a pre-formed N-H pyrazole core using palladium-catalyzed cross-coupling. The latter approach offers flexibility:
Pd₂(dba)₃ + tBuBrettPhos + NaOtBu → Ar-N-Pz (where Ar = 2-BrC₆H₄, Pz = Pyrazole core)
Table 2: Palladium-Catalyzed N-Arylation Strategies for 2-Bromophenyl Introduction
Strategy | Pyrazole Precursor | Arylating Agent | Catalyst System | Key Advantages/Challenges |
---|---|---|---|---|
Direct Buchwald-Hartwig | 5-(Pyrrol-1-yl)-1H-pyrazole-4-carboxylate | 1,2-Dibromobenzene or 2-Bromoiodobenzene | Pd(OAc)₂/XPhos/Cs₂CO₃ or Pd₂(dba)₃/tBuBrettPhos/NaOtBu | Direct introduction; Requires highly active catalyst for Ar-Br |
Sequential Arylation/Bromination | 5-(Pyrrol-1-yl)-1H-pyrazole-4-carboxylate | Iodobenzene → then NBS | 1. Pd-cat. for N-arylation 2. No Pd for bromination | Uses more reactive Ar-I; Requires regioselective ortho-bromination |
The direct use of (2-bromophenyl)hydrazine in the pyrazole ring-forming reaction (Section 1.1) often represents the most efficient and atom-economical route, avoiding the need for separate palladium-catalyzed steps [8]. However, palladium-catalyzed N-arylation remains indispensable for late-stage diversification or when the cyclocondensation step employs a different hydrazine.
Introducing the 1H-pyrrol-1-yl group at the pyrazole C5 position is a critical step. Two primary synthetic strategies are employed, leveraging the nucleophilicity of pyrrole or utilizing cross-coupling:
5-Cl-Pyrazole-4-CO₂Et + C₄H₄N-H (pyrrole) + Base (NaH) → 5-(Pyrrol-1-yl)-Pyrazole-4-CO₂Et
The SNAr route is generally preferred for synthesizing 1-(2-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid due to its simplicity, efficiency, and avoidance of expensive/toxic catalysts and reagents, provided the 5-halo precursor is readily accessible [4].
The carboxylic acid function at the pyrazole C4 position is typically introduced or unveiled through hydrolytic pathways from ester precursors, although oxidative methods are relevant for specific precursors:
The hydrolysis of a pre-installed ethyl or methyl ester remains the most efficient, reliable, and scalable method for introducing the carboxylic acid functionality in the target compound, as evidenced by its prevalence in the synthesis of closely related pyrazole-4-carboxylic acid derivatives documented in commercial and research contexts [4] [8].
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2